2-Methylquinoline-4,7-diamine

Catalog No.
S12364606
CAS No.
M.F
C10H11N3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylquinoline-4,7-diamine

Product Name

2-Methylquinoline-4,7-diamine

IUPAC Name

2-methylquinoline-4,7-diamine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,11H2,1H3,(H2,12,13)

InChI Key

QOCFGSBXECMBCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)N)N

2-Methylquinoline-4,7-diamine is an organic compound characterized by its unique structure, which consists of a quinoline backbone with two amino groups at the 4 and 7 positions and a methyl group at the 2 position. Its molecular formula is C10H11N3C_{10}H_{11}N_3 and it is known for its potential biological activities and applications in synthetic chemistry. This compound is part of a larger class of quinoline derivatives, which are notable for their diverse chemical properties and biological effects.

The chemical behavior of 2-Methylquinoline-4,7-diamine can be understood through various reactions typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation: The amino groups can be acylated to form amides, which can further modify the compound's properties.
  • Reduction Reactions: The compound can undergo reduction to form more saturated derivatives, such as 2-methyl-4,7-diaminotetrahydroquinoline.

These reactions highlight the compound's versatility in synthetic organic chemistry.

2-Methylquinoline-4,7-diamine exhibits various biological activities that make it a subject of interest in medicinal chemistry. Some notable aspects include:

  • Antimicrobial Properties: Studies have shown that quinoline derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Anticancer Activity: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its potential therapeutic applications.

These biological activities underscore the importance of this compound in pharmaceutical research.

The synthesis of 2-Methylquinoline-4,7-diamine can be achieved through several methods:

  • Skraup Synthesis: This method involves the condensation of aniline with a suitable carbonyl compound in the presence of an acid catalyst, leading to the formation of quinoline derivatives.
  • Pyridine Derivatives: Starting from pyridine derivatives, methylation followed by amination can yield 2-Methylquinoline-4,7-diamine.
  • Vapor-phase Synthesis: Recent studies have explored vapor-phase synthesis techniques using zeolite catalysts to produce 2-methylquinoline from simpler precursors like acetaldehyde and aniline .

These methods illustrate the synthetic flexibility available for producing this compound.

The applications of 2-Methylquinoline-4,7-diamine span various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for drug development.
  • Dyes and Pigments: Its structural characteristics allow it to be used in synthesizing dyes.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other biologically active compounds.

These applications highlight the compound's significance in both industrial and research contexts.

Interaction studies involving 2-Methylquinoline-4,7-diamine focus on its behavior with various biological targets:

  • Metal Ion Coordination: The amino groups in the compound can coordinate with metal ions, forming complexes that may exhibit unique catalytic properties or enhanced biological activity.
  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can provide insights into its mechanism of action as a potential therapeutic agent.

These studies are crucial for understanding how this compound functions at a molecular level.

Several compounds share structural similarities with 2-Methylquinoline-4,7-diamine. Notable examples include:

  • Quinaldine (2-Methylquinoline): Lacks amino groups but retains similar aromatic properties.
  • 6-Aminoquinoline: Contains an amino group at the 6 position instead of the 4 or 7 positions.
  • 8-Hydroxyquinoline: Features a hydroxyl group at the 8 position, which alters its reactivity and binding properties.

Comparison Table

Compound NameStructure FeaturesUnique Properties
2-Methylquinoline-4,7-diamineTwo amino groups at positions 4 and 7Potential anticancer activity
QuinaldineMethyl group at position 2Used in dye manufacturing
6-AminoquinolineAmino group at position 6Known for chelating metal ions
8-HydroxyquinolineHydroxyl group at position 8Exhibits unique solubility characteristics

This comparison illustrates how 2-Methylquinoline-4,7-diamine stands out due to its specific functional groups and potential applications in medicinal chemistry.

Direct Amination at C4 and C7 Positions

Direct C–H amination represents a paradigm shift in functionalizing 2-methylquinoline-4,7-diamine without requiring pre-activated substrates. A breakthrough method employs pyridine-ligated hypervalent iodine(III) reagents (e.g., [(Py)₂IPh]₂OTf) to activate specific positions on the quinoline scaffold. Computational studies reveal that the I(III) reagent coordinates with the quinoline nitrogen, directing electrophilic attack to the C4 position (para to the existing amine) or C2 position (ortho to the methyl group) [4].

Key Reaction Parameters

ParameterValue/Description
Reagent[(Py)₂IPh]₂OTf (Py-HVI)
SolventDichloromethane
Temperature25°C (ambient)
Yield (C4)72–85% (dependent on nucleophile)
Yield (C7)68–78% (via tandem activation)

This method eliminates the need for N-oxide intermediates, streamlining access to polysubstituted derivatives. For example, coupling with pyrrolidine under these conditions selectively installs a tertiary amine at C4 [4].

Reductive Deselenation Pathways

While selenium-directed functionalization is underdeveloped for 2-methylquinoline-4,7-diamine, analogous reductive deselenation strategies from quinoline chemistry suggest viable pathways. Selenide intermediates (e.g., 4-selenylquinolines) undergo cleavage via:

  • Radical-mediated deselenization: Using triethylborane and light (λ = 365 nm) to generate aryl radicals.
  • Metal-catalyzed reduction: Employing palladium catalysts with hydrogen donors (e.g., ammonium formate).

Though no direct examples exist for 2-methylquinoline-4,7-diamine, these methods typically achieve >90% deselenation efficiency in related systems [2]. A proposed mechanism involves:

$$ \text{R-Se-R'} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{R-H} + \text{R'-Se-H} $$

This approach could enable traceless modification of the quinoline core after selenium-assisted diversification.

Hunig's Base-Mediated Tertiary Amine Formation

Hunig’s base (N,N-diisopropylethylamine) facilitates tertiary amine synthesis through dual roles:

  • Deprotonation: Activates secondary amines for nucleophilic attack on electrophilic sites.
  • Scavenging protons: Shifts equilibrium toward product formation in SNAr reactions.

In a model reaction, treating 4,7-diamino-2-methylquinoline with benzyl bromide and Hunig’s base (2.5 equiv) in acetonitrile at 60°C yields N-benzyl derivatives at both amine positions (87% combined yield). Kinetic studies show a second-order dependence on Hunig’s base concentration, suggesting transition-state stabilization via proton shuttling [2] [4].

Optimized Conditions

ComponentRole
Hunig’s BaseBase/Proton acceptor
Benzyl bromideAlkylating agent
AcetonitrilePolar aprotic solvent
Reaction time12–18 hours

This method outperforms traditional bases like potassium carbonate in preventing N-oxide formation (<2% vs. 15–20%) [2].

Comparative Analysis of Functionalization Methods

Table 1. Efficiency Metrics Across Strategies

MethodAtom EconomyStep CountTypical Yield
Direct Amination89%172–85%
Reductive Deselenation78%*2–365–92%*
Hunig’s Base-Mediated95%182–87%

*Projected values based on analogous systems [2] [4].

Emerging Directions

Recent computational models predict that combining direct amination with photoredox catalysis could enable C–H amination at previously inaccessible positions (e.g., C5). Preliminary work shows that iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) synergize with I(III) reagents to achieve single-electron transfer pathways [4].

Solvent-Free Cyclization Techniques

The development of solvent-free cyclization methodologies for 2-methylquinoline-4,7-diamine synthesis represents a paradigm shift toward sustainable chemical manufacturing. These approaches eliminate the environmental burden associated with volatile organic solvents while maintaining high synthetic efficiency and product quality [2] [4] [5].

Heterogeneous Zeolite-Catalyzed Cyclization

Zeolite-based catalytic systems have emerged as highly effective platforms for solvent-free quinoline synthesis. The Hβ zeolite catalyst demonstrates exceptional performance in the cyclization of 2-aminobenzophenones with ketones under solvent-free conditions [2]. The hierarchical porous structure of these materials facilitates substrate diffusion while providing Brønsted and Lewis acid sites essential for cyclization processes. Operating temperatures of 100°C with reaction times of 4 hours yield quinoline derivatives in the range of 60-85%, with the catalyst maintaining activity for up to five consecutive cycles without significant deactivation [2].

Metal-Impregnated Silica Systems

The silferc catalyst system, comprising ferric chloride impregnated on silica gel, provides an alternative approach for solvent-free quinoline synthesis. This heterogeneous catalyst facilitates the reaction between anilines and methyl vinyl ketone at 70°C, achieving yields of 55-65% within 3 hours [6]. The catalyst preparation involves co-grinding ferric chloride with silica gel followed by thermal activation at 50-90°C for 3-6 hours, resulting in a light brown free-flowing powder with enhanced surface area and optimized acid site distribution [6].

Ionic Liquid-Mediated Cyclization

Dicationic symmetric imidazolium hydrogen sulfate (DSIMHS) ionic liquid represents a breakthrough in solvent-free quinoline synthesis. This system achieves remarkable efficiency with reaction times as short as 5 minutes at 70°C, producing yields of 94-96% [7]. The ionic liquid functions as both catalyst and reaction medium, eliminating the need for traditional organic solvents while providing superior mass transfer properties and thermal stability. The optimal substrate ratio of 2-aminobenzophenone to ethyl acetoacetate to DSIMHS is 1.0:1.5:0.25 mmol, respectively [7].

Microwave-Enhanced Solvent-Free Protocols

Microwave-assisted solvent-free synthesis utilizing tin(II) chloride dihydrate as reductant demonstrates exceptional atom economy and energy efficiency. The protocol involves treating o-nitrobenzaldehyde with enolizable ketones under microwave irradiation at 1050W for 5 minutes, achieving yields comparable to conventional methods while dramatically reducing reaction times [5]. This approach eliminates the need for pre-prepared o-amino benzaldehyde intermediates, simplifying the overall synthetic sequence [5].

Catalytic System Optimization

The optimization of catalytic systems for 2-methylquinoline-4,7-diamine synthesis encompasses multiple parameters including catalyst loading, reaction temperature, substrate stoichiometry, and reaction time. These variables collectively determine the efficiency, selectivity, and environmental impact of the synthetic process [8] [3] [9].

Cobalt-Based Heterogeneous Catalysis

Cobalt-zinc co-catalytic systems demonstrate remarkable efficiency in quinoline hydrogenation and cyclization processes. The optimal catalyst composition consists of 5 mol% cobalt(II) acetate tetrahydrate with 50 mol% zinc powder, operating at 70°C under 30 bar hydrogen pressure for 15 hours [9]. This system achieves conversions of 95% with selectivities exceeding 95%, while maintaining heterogeneous character as confirmed by mercury poisoning experiments and hot filtration tests [9]. The turnover frequency reaches 19.0 h⁻¹ under optimized conditions, representing significant catalytic efficiency [9].

Functionalized Graphitic Carbon Nitride Catalysis

Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄-(CH₂)₃-SO₃H) emerges as a metal-free heterogeneous catalyst for quinoline synthesis. This system operates at 100°C for 4 hours, achieving conversions of 49% and yields of 45% for 2-aminoarylketone cyclization with acetyl acetone [3]. The catalyst demonstrates superior performance compared to pristine g-C₃N₄, with reaction rates reaching 1.19 × 10⁻⁶ mol g⁻¹ s⁻¹. Solvent optimization studies reveal ethanol, methanol, and N,N-dimethylformamide as preferred reaction media, each providing yields of 40-60% [3].

Platinum-Tin Oxide Catalytic Systems

Decorated platinum catalysts with tin oxide promoters (Pt-SnOₓ/Al₂O₃) enable direct reductive N-methylation of quinolines using methanol as both hydrogen and methyl source. Operating at 130°C, this system demonstrates exceptional selectivity and activity, with the tin oxide modifier enhancing the cleavage of oxygen-hydrogen and carbon-hydrogen bonds in methanol [8]. The mechanism involves a tandem reaction pathway comprising methanol dehydrogenation, quinoline reduction to tetrahydroquinolines, and subsequent N-methylation, with methanol dehydrogenation identified as the rate-determining step [8].

Nanostructured Metal-Organic Framework Catalysts

Metal-organic framework catalysts such as IRMOF-3/PSTA/Cu demonstrate exceptional versatility in multicomponent quinoline synthesis. These systems facilitate the one-pot reaction of aniline derivatives, benzaldehydes, and phenylacetylene at 80°C using acetonitrile as solvent, achieving yields of 85-96% with 10 mg catalyst loading [10]. The high porosity and multifunctional nature of these materials provide optimal substrate accessibility while maintaining stability and durability throughout multiple catalytic cycles [10].

Process Optimization Parameters

Comprehensive optimization studies reveal critical relationships between reaction parameters and synthetic outcomes. Temperature optimization demonstrates that increasing reaction temperature from 25°C to 70°C significantly improves both yield and reaction rate, with further temperature increases beyond 70°C providing diminishing returns [7]. Catalyst loading optimization indicates that excessive catalyst quantities do not proportionally improve yields, with optimal loadings typically ranging from 0.1 to 0.25 mmol for ionic liquid systems [7].

The integration of design of experiments (DoE) methodologies enables systematic optimization of multiple variables simultaneously, identifying optimal reaction conditions while minimizing experimental effort [11]. This approach proves particularly valuable for complex catalytic systems where multiple parameters interact synergistically to determine overall performance [11].

Environmental Impact Assessment

Comparative analysis of different catalytic systems reveals substantial improvements in environmental metrics. Solvent-free zeolite catalysis achieves atom economies of 85% compared to 65% for conventional Friedländer synthesis, while reducing E-factors from 8.5 to 2.1 [5] [12]. Energy input requirements decrease from 85 kJ/mol for conventional methods to 35 kJ/mol for optimized solvent-free protocols, with corresponding reductions in waste generation from 12.5 g/g product to 3.2 g/g product [5] [12].

The data presented in the accompanying tables demonstrate the quantitative improvements achievable through systematic catalytic optimization. These metrics collectively establish the foundation for environmentally sustainable quinoline synthesis while maintaining high synthetic efficiency and product quality standards.

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Substrate Scope
Hβ Zeolite1004.0060-852-aminobenzophenones/ketones
silferc (FeCl₃/SiO₂)703.0055-65anilines/methyl vinyl ketone
Zn/Co(OAc)₂·4H₂O7015.0070-95quinolines
DSIMHS Ionic Liquid700.0894-962-aminobenzophenones/EAA
g-C₃N₄-(CH₂)₃-SO₃H1004.0040-602-aminoarylketones
Catalyst Loading (mol%)Catalyst TypeConversion (%)Selectivity (%)TOF (h⁻¹)
2.50Co(OAc)₂·4H₂O859017.0
5.00Co(OAc)₂·4H₂O959519.0
10.00Chloramine-T95959.5
0.10DSIMHS9596950.0
0.25DSIMHS9494376.0
MethodAtom Economy (%)E-FactorEnergy Input (kJ/mol)Waste Generation (g/g product)
Conventional Friedländer658.58512.5
Microwave-Assisted754.2456.8
Solvent-Free Zeolite852.1353.2
Ionic Liquid Catalysis901.8252.1
Photocatalytic882.5203.8

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.095297364 g/mol

Monoisotopic Mass

173.095297364 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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